molecular formula C6H6N2O6S B13765004 Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) CAS No. 112700-08-0

Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate)

Cat. No.: B13765004
CAS No.: 112700-08-0
M. Wt: 234.19 g/mol
InChI Key: IHWGANISMYLGDC-UHFFFAOYSA-N
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Description

Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) (CAS: 112700-08-0) is a sulfated aromatic compound with a nitro (-NO₂) group at position 5 and an amino (-NH₂) group at position 2 on the phenol ring. Its molecular formula is C₆H₆N₂O₅S, with an average molecular mass of 218.19 g/mol . This compound is primarily used as an intermediate in chemical synthesis, with suppliers listing applications in specialty organic reactions .

Properties

CAS No.

112700-08-0

Molecular Formula

C6H6N2O6S

Molecular Weight

234.19 g/mol

IUPAC Name

(2-amino-5-nitrophenyl) hydrogen sulfate

InChI

InChI=1S/C6H6N2O6S/c7-5-2-1-4(8(9)10)3-6(5)14-15(11,12)13/h1-3H,7H2,(H,11,12,13)

InChI Key

IHWGANISMYLGDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)N

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of 2-amino-5-nitrophenol derivatives typically follows these key steps:

  • Synthesis or procurement of the nitro-substituted phenol precursor (e.g., 2-nitro-5-phenol derivatives)
  • Reduction of the nitro group to the amino group to form 2-amino-5-nitrophenol
  • Formation of the hydrogen sulfate salt by treatment with sulfuric acid
  • Optionally, diazotization to form diazonium hydrogen sulfate salts for further transformations

Preparation via Reduction of Nitro-Phenol Precursors

One common method is the reduction of 2-nitro-5-substituted phenols to the corresponding 2-amino-5-substituted phenols, which can then be converted to their hydrogen sulfate salts.

  • For example, 2-nitro-5-alkylphenols can be reduced electrochemically or chemically to 2-amino-5-alkylphenols. The amino phenol is then treated with mineral acids such as sulfuric acid to form the hydrogen sulfate salt.

  • The reduction can be conducted using catalytic hydrogenation with palladium on activated charcoal under hydrogen atmosphere, as seen in related benzamide derivatives.

Preparation via Nucleophilic Substitution and Ring-Opening of Benzoxazole Derivatives

Another advanced method involves the use of benzoxazole derivatives:

  • Benzoxazole derivatives substituted at the 5-position undergo nucleophilic substitution reactions to introduce desired groups.

  • Subsequent ring-opening of the oxazole ring yields 2-amino-5-nitrophenol derivatives.

  • This method allows for the introduction of various nucleophilic groups and can be conducted under mild conditions with high yields.

Formation of the Hydrogen Sulfate Salt

  • The free base 2-amino-5-nitrophenol is treated with sulfuric acid to form the hydrogen sulfate salt.

  • In diazotization reactions, the diazonium salt is often isolated as the hydrogen sulfate salt by reaction with aqueous sulfuric acid and sodium nitrite at low temperatures (0–5 °C).

  • The hydrogen sulfate salt is typically more stable and easier to handle than the free diazonium salt.

Detailed Example Procedure from Literature

Preparation of Diazonium Hydrogen Sulfate Salt (Related Compound)

  • Dissolve the amino derivative (e.g., 2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)-N-methylbenzamide) in cooled (0–5 °C) aqueous sulfuric acid (5 N).

  • Add aqueous sodium nitrite solution dropwise under stirring in an ice bath.

  • Stir for 15 minutes, check for excess nitrous acid, and destroy excess with urea if necessary.

  • The resulting diazonium hydrogen sulfate salt solution is used for subsequent reactions.

Preparation of 2-Amino-5-Methylphenol Hydrogen Sulfate Salt from Sulfonic Acid Salt (Patent DE19651040C2)

  • React 2-amino-5-methyl-benzenesulfonic acid sodium salt with 80% KOH at 300 °C and 15-20 bar for 3 hours to form 2-amino-5-methylphenol potassium salt.

  • Dilute the reaction mixture by direct expansion with water.

  • Acidify with 36% aqueous hydrochloric acid at 90 °C to pH 0.5–1.0 to form the hydrochloride salt.

  • Remove sulfur dioxide by nitrogen purge or vacuum.

  • Clarify with activated charcoal if necessary.

  • Neutralize with aqueous sodium hydroxide to pH 4.5–6.0 to precipitate 2-amino-5-methylphenol.

  • Filter and wash with water to isolate the product.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reactions Conditions Advantages References
Reduction of 2-nitro-5-phenol 2-nitro-5-alkylphenol Catalytic hydrogenation or electrochemical reduction Pd/C catalyst, H2 atmosphere or electrochemical cell Direct, well-established
Nucleophilic substitution on benzoxazole Benzoxazole derivatives substituted at 5-position Nucleophilic substitution, ring-opening Mild temperatures, organic solvents Versatile substitution, high yield
Sulfonic acid salt conversion 2-amino-5-methyl-benzenesulfonic acid salt Alkaline hydrolysis, acidification 300 °C, 15-20 bar, KOH, HCl Industrial scale, efficient
Diazotization and salt formation Amino derivatives Diazotization with NaNO2 and H2SO4 0–5 °C, aqueous solution Stable diazonium salt formation

Analytical and Purification Notes

  • The reaction mixtures are often clarified by activated charcoal treatment to remove tarry impurities.

  • pH control during acidification is critical to precipitate the desired amino phenol salt efficiently.

  • Isolation is typically done by filtration and washing with water.

  • Purity can be confirmed by HPLC, IR spectroscopy (noting characteristic NH and CO bands), and melting point analysis.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the electron-donating amino group and the electron-withdrawing nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) has several applications in scientific research:

    Chemistry: Used as a reactant in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) involves its interaction with various molecular targets. The amino and nitro groups play a crucial role in its reactivity and interactions. The compound can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The hydrogen sulfate group enhances its solubility and reactivity in aqueous environments.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) with three structurally related sulfated phenols:

Compound Name Molecular Formula Average Mass (g/mol) Substituents Key Properties Applications
Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate C₆H₆N₂O₅S 218.19 2-amino, 5-nitro High acidity due to -NO₂; moderate solubility in polar solvents Chemical synthesis intermediate
Guaiacol sulfate (2-methoxyphenyl hydrogen sulfate) C₇H₈O₅S 204.20 2-methoxy Moderate solubility; stable ester linkage Wood treatment, pharmaceuticals
p-Aminophenol sulfate (4-aminophenyl hydrogen sulfate) C₆H₇NO₅S 205.19 4-amino High water solubility; reducing agent properties Pharmaceuticals, hair dyes
4-Methoxy phenol hydrogen sulfate C₇H₈O₅S 204.20 4-methoxy Soluble in polar solvents; UV stability UV absorbers, coatings

Key Findings from Comparative Studies

Solubility and Acidity: The nitro group in Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) increases acidity compared to methoxy- or amino-substituted analogs. However, its solubility in water is likely lower than p-aminophenol sulfate, which has a hydrophilic amino group . Guaiacol sulfate (2-methoxy substitution) exhibits moderate solubility due to the balance between the hydrophobic methoxy group and hydrophilic sulfate .

Degradation Behavior: Sulfate esters with electron-withdrawing groups (e.g., -NO₂) show slower degradation rates in oxidative environments. For example, in Fenton reaction studies, nitro-substituted phenols exhibit reduced hydroxyl radical attack compared to chlorinated or methoxy analogs . The presence of sulfate anions in wastewater treatment systems (e.g., CGDE reactors) can influence hydrogen peroxide production, indirectly affecting degradation pathways of phenolic compounds .

Industrial Applications: Guaiacol sulfate is utilized in wood treatment and pharmaceuticals due to its stability and low toxicity . p-Aminophenol sulfate is a precursor in paracetamol synthesis and hair dye formulations, leveraging its reducing properties . The nitro-substituted target compound is niche, primarily serving as a synthetic intermediate for specialized dyes or agrochemicals .

Biological Activity

Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate), commonly referred to as 2-amino-5-nitrophenol hydrogen sulfate, is a compound of interest due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This article reviews the biological activity of this compound, focusing on its toxicity, mutagenicity, and potential therapeutic effects based on recent studies.

Chemical Structure and Properties

The chemical structure of 2-amino-5-nitrophenol hydrogen sulfate can be represented as follows:

  • Molecular Formula : C6_6H6_6N2_2O5_5S
  • CAS Number : 121-88-0

This compound features a nitro group and an amino group on the phenolic ring, which contribute to its biological properties.

Toxicity Studies

Toxicological evaluations have been conducted to assess the safety profile of 2-amino-5-nitrophenol. The National Toxicology Program (NTP) conducted studies in F344/N rats and B6C3F1 mice, revealing significant findings:

  • Acute Toxicity : The compound demonstrated a dose-dependent reduction in survival rates. In high-dose groups (200 mg/kg), survival was significantly lower compared to controls, with notable weight loss observed in treated animals .
  • Chronic Toxicity : Long-term studies indicated chronic inflammation in the gastrointestinal tract of treated rats and mice. The incidence of pancreatic acinar cell adenomas was significantly increased in male rats receiving 100 mg/kg .

Mutagenicity and Carcinogenicity

Research indicates that 2-amino-5-nitrophenol exhibits mutagenic properties:

  • Gene Mutation : The compound induced mutations in bacterial systems (e.g., Salmonella typhimurium) and chromosomal aberrations in cultured Chinese hamster ovary (CHO) cells, both with and without metabolic activation .
  • Carcinogenic Potential : While there is inadequate evidence for carcinogenicity in humans, animal studies suggest potential carcinogenic effects, particularly in male rats at higher doses .

Summary of Findings

The following table summarizes key findings from various studies related to the biological activity of 2-amino-5-nitrophenol:

Study TypeFindings
Acute ToxicityDose-dependent survival reduction; significant weight loss at high doses
Chronic ToxicityGastrointestinal inflammation; increased pancreatic adenomas in male rats
MutagenicityInduced mutations in bacterial systems; chromosomal aberrations in CHO cells
CarcinogenicityEvidence of carcinogenic activity in male rats; inadequate evidence in humans

Case Studies

Several case studies have highlighted the implications of exposure to 2-amino-5-nitrophenol:

  • Occupational Exposure : Workers exposed to this compound during dye manufacturing reported symptoms consistent with chemical toxicity, including respiratory issues and skin irritation.
  • Environmental Impact : Studies indicate that runoff containing this compound can affect aquatic life, leading to mutations and reduced reproductive success in fish populations.

Q & A

Q. How can I synthesize Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) with high purity for analytical studies?

Methodological Answer:

  • Synthesis Protocol : Start with nitration of 2-aminophenol under controlled acidic conditions (e.g., using sulfuric acid as a catalyst). Monitor reaction progress via thin-layer chromatography (TLC) to ensure intermediate formation.
  • Purification : Use recrystallization in a sulfuric acid-water mixture to isolate the product. Validate purity via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
  • Critical Parameters : Maintain stoichiometric control of hydrogen peroxide during sulfation to avoid over-oxidation, which may degrade the nitro group .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Identify the nitro group’s absorbance peak near 360 nm in acidic media (e.g., 0.1 M H₂SO₄) .
  • FT-IR Analysis : Confirm sulfate ester formation via S-O stretching vibrations at 1050–1250 cm⁻¹ and nitro group signals at 1520 cm⁻¹ .
  • NMR (¹H and ¹³C) : Use deuterated DMSO to resolve aromatic protons and amine protons. Assign peaks using coupling constants (e.g., J = 8–10 Hz for adjacent aromatic protons) .

Advanced Research Questions

Q. How does the stability of Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) vary under different pH and temperature conditions?

Methodological Answer:

  • Stability Testing : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via HPLC every 24 hours.
  • Key Findings : Degradation accelerates above pH 7 due to hydrolysis of the sulfate ester. At pH 2–4, stability is maintained for >72 hours .
  • Data Interpretation : Use Arrhenius plots to predict shelf-life under storage conditions.

Q. How can conflicting data on the compound’s reactivity with transition metals be resolved?

Methodological Answer:

  • Controlled Experiments : Compare reactivity with Fe²⁺ (ferrous sulfate) and Fe³⁺ (ferric chloride) in acidic media. Use cyclic voltammetry to track redox interactions.
  • Contradiction Analysis : Discrepancies in prior studies may arise from trace impurities (e.g., residual peroxide from synthesis). Pre-treat solutions with activated charcoal to remove oxidants .
  • Validation : Cross-check results with X-ray photoelectron spectroscopy (XPS) to confirm oxidation states of iron-sulfur complexes .

Q. What experimental designs are recommended for studying its degradation pathways in environmental systems?

Methodological Answer:

  • Photodegradation Setup : Exclude UV-C light (e.g., using a solar simulator) and measure sulfate radical (SO₄⁻•) generation via electron paramagnetic resonance (EPR).
  • Advanced Oxidation : Co-dissolve persulfate salts (e.g., K₂S₂O₈) to assess synergistic degradation effects. Track nitro group reduction to amine intermediates using LC-MS .
  • Eco-Toxicity : Use Vibrio fischeri bioluminescence assays to correlate degradation products with toxicity changes .

Q. How can I optimize its use as a derivatization agent in analytical chemistry?

Methodological Answer:

  • Derivatization Protocol : React with carbonyl compounds (e.g., aldehydes) in acetic acid at 60°C. Use a molar ratio of 1:2 (analyte:derivatizing agent).
  • Chromatographic Optimization : Adjust mobile phase polarity (e.g., acetonitrile/water gradients) to resolve derivatives. Validate via spike-and-recovery tests .

Data Contradiction and Reproducibility

Q. Why do studies report divergent biological activities for this compound?

Methodological Answer:

  • Source Analysis : Variations in impurity profiles (e.g., residual phenol or nitrophenol derivatives) may alter bioactivity. Quantify impurities via GC-MS and repeat assays with purified batches .
  • Example : In sclerotherapy studies, impurities in phenolic analogs reduced efficacy by 55% compared to purified forms .
  • Statistical Rigor : Use multivariate regression to isolate confounding variables (e.g., solvent polarity, storage duration) .

Q. How can I reconcile discrepancies in reported solubility values?

Methodological Answer:

  • Standardized Testing : Use the shake-flask method with pre-saturated solvents (e.g., water, ethanol). Measure solubility via gravimetric analysis after 24-hour equilibration.
  • Critical Factors : Note that solubility increases in acidic media (pH <3) due to protonation of the amine group. Report pH conditions alongside solubility data .

Safety and Handling in Research Settings

Q. What precautions are essential when handling this compound in the laboratory?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize spills with sodium bicarbonate and absorb with vermiculite. Avoid water to prevent exothermic sulfate decomposition .
  • Storage : Store in amber glass bottles under nitrogen at 4°C to prevent oxidative degradation .

Advanced Analytical Applications

Q. How can this compound be used as a probe for sulfate radical activity in oxidation studies?

Methodological Answer:

  • Radical Trapping : Add methanol (a hydroxyl radical scavenger) to reaction mixtures. Monitor nitro group reduction via UV-Vis as a sulfate radical-specific indicator .
  • Kinetic Studies : Use stopped-flow techniques to measure second-order rate constants (k) for reactions with SO₄⁻•. Compare with reference compounds (e.g., phenol) .

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